3,3-Dimethyl-1-Butyne

描述

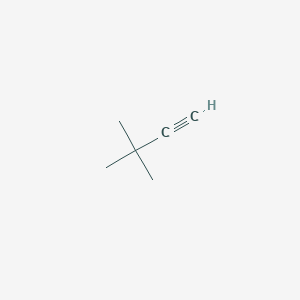

Structure

3D Structure

属性

IUPAC Name |

3,3-dimethylbut-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10/c1-5-6(2,3)4/h1H,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWNCLVNXGCGAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51730-68-8 | |

| Record name | 1-Butyne, 3,3-dimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51730-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70238671 | |

| Record name | 3,3-Dimethylbutyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; Boiling point = 37-38 deg C; [Alfa Aesar MSDS] | |

| Record name | 3,3-Dimethyl-1-butyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19713 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

398.0 [mmHg] | |

| Record name | 3,3-Dimethyl-1-butyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19713 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

917-92-0 | |

| Record name | 3,3-Dimethyl-1-butyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=917-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | t-Butyl acetylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000917920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Dimethylbutyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethylbutyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYLACETYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX4NL23U52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3,3-Dimethyl-1-Butyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethyl-1-butyne, also known as tert-butylacetylene, is a terminal alkyne with the chemical formula C₆H₁₀. Its unique structural features, particularly the sterically bulky tert-butyl group adjacent to the acetylene (B1199291) functionality, impart distinct physical and chemical properties that make it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the core physical properties of this compound, presenting quantitative data in a structured format and detailing the experimental protocols for their determination. This information is critical for its application in research, particularly in the development of novel pharmaceuticals and advanced materials.

Core Physical Properties

The physical characteristics of this compound are well-documented across various chemical literature and databases. A summary of these key properties is presented below.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound, with data compiled from multiple reputable sources.

| Physical Property | Value | Units | Notes | Citations |

| Molecular Weight | 82.14 | g/mol | [1] | |

| Melting Point | -78 to -81 | °C | [2][3] | |

| Boiling Point | 37-38 | °C | At 760 mmHg | [2][4] |

| Density | 0.667 | g/mL | At 25 °C | [2][5] |

| Refractive Index (n²⁰/D) | 1.374 | At 20 °C | [2][3][5] | |

| Vapor Pressure | 7.88 | psi | At 20 °C | [5][6] |

| 398.0 | mmHg | [7] | ||

| Flash Point | < -30 to -34 | °C | [6][8] | |

| Solubility | Miscible with chloroform, benzene, and toluene. Immiscible with water. | [2][4][9] |

Experimental Protocols

The determination of the physical properties of volatile organic compounds like this compound requires precise and standardized experimental procedures. The following sections detail the general methodologies employed for measuring the key physical properties outlined above.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a volatile compound like this compound, several methods can be employed.

1. Simple Distillation Method:

This is a common and effective method for determining the boiling point of a pure liquid.

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating mantle.

-

Procedure:

-

A sample of this compound (typically >5 mL) is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is in equilibrium with the liquid.

-

The flask is gently heated. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.

-

The temperature is recorded when it stabilizes, which corresponds to the boiling point of the liquid. This is the temperature at which a steady stream of distillate is collected in the receiving flask.

-

The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

-

2. Thiele Tube Method (Micro Method):

This method is suitable for small sample volumes.

-

Apparatus: A Thiele tube, a small test tube, a capillary tube (sealed at one end), a thermometer, and a heat source.

-

Procedure:

-

A few drops of this compound are placed in the small test tube.

-

The capillary tube is inverted and placed inside the test tube.

-

The test tube is attached to the thermometer, and the assembly is placed in the Thiele tube containing a high-boiling mineral oil.

-

The Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

Determination of Melting Point

The melting point of a substance is the temperature at which it changes state from solid to liquid. For a compound with a low melting point like this compound, the determination requires a cryostat or a low-temperature melting point apparatus.

Capillary Method:

-

Apparatus: A melting point apparatus with a cooling capability (or a cryostat), a sealed capillary tube.

-

Procedure:

-

A small, finely powdered sample of solidified this compound is introduced into a capillary tube, which is then sealed.

-

The capillary tube is placed in the melting point apparatus, which has been pre-cooled to a temperature below the expected melting point.

-

The temperature is raised slowly, typically at a rate of 1-2 °C per minute, near the melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has turned into a clear liquid is the end of the melting range. For a pure compound, this range should be narrow.

-

Determination of Density

The density of a liquid is its mass per unit volume.

Pycnometer or Hydrometer Method:

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) or a hydrometer, a balance, and a constant temperature bath.

-

Procedure (using a pycnometer):

-

The empty pycnometer is weighed.

-

It is then filled with distilled water of a known density at a specific temperature (e.g., 25 °C) and weighed again.

-

The pycnometer is emptied, dried, and then filled with this compound at the same temperature and weighed.

-

The density of this compound can be calculated using the formula: Density = (mass of substance / mass of water) × density of water.

-

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance.

Abbe Refractometer Method:

-

Apparatus: An Abbe refractometer, a constant temperature water bath, and a light source (typically a sodium D-line source).

-

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prisms are closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale.

-

The temperature is controlled using the constant temperature bath and should be recorded along with the refractive index reading.

-

Logical Relationships and Workflows

Disclaimer: The generation of visual diagrams is beyond the current capabilities of this tool. The following DOT script is provided as a textual representation of a logical workflow for the physical property determination of this compound.

References

- 1. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Video: Boiling Points - Concept [jove.com]

- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 4. vernier.com [vernier.com]

- 5. athabascau.ca [athabascau.ca]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. mt.com [mt.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

An In-depth Technical Guide to the Chemical Structure and Bonding of 3,3-Dimethyl-1-Butyne

Abstract: This technical guide provides a comprehensive analysis of the chemical structure and bonding of 3,3-Dimethyl-1-Butyne (tert-butylacetylene). It is intended for an audience of researchers, scientists, and professionals in drug development. This document collates structural data, spectroscopic information, and relevant reaction pathways. It emphasizes the unique molecular geometry dictated by its sp and sp³ hybridized carbon centers. All quantitative data are summarized in tables, and key concepts and workflows are visualized using diagrams generated with Graphviz (DOT language).

Introduction

This compound, also known as tert-butylacetylene, is a terminal alkyne with the molecular formula C₆H₁₀.[1] Its structure is characterized by a sterically demanding tert-butyl group attached to an acetylene (B1199291) moiety. This combination of a bulky aliphatic group and a reactive carbon-carbon triple bond makes it a valuable building block in organic synthesis. Notably, it serves as a key intermediate in the production of the antifungal medication Terbinafine and finds applications in materials science.[2] Understanding its precise three-dimensional structure and the nature of its chemical bonds is crucial for predicting its reactivity and designing new synthetic methodologies.

Molecular Structure and Bonding

The structure of this compound is defined by two distinct carbon frameworks: the linear acetylene unit and the tetrahedral tert-butyl group.

-

Acetylene Unit (C1 and C2): The C1 and C2 atoms are sp hybridized, forming a linear arrangement with a 180° bond angle. The bond between them is a triple bond, consisting of one strong sigma (σ) bond and two weaker pi (π) bonds. The terminal C1 atom is also bonded to a hydrogen atom, making it an acidic proton that can be abstracted by strong bases.

-

Tert-Butyl Group (C3, C4, and Methyl Carbons): The C3 and C4 atoms, along with the three methyl carbons, are all sp³ hybridized, resulting in a tetrahedral geometry around these atoms with bond angles of approximately 109.5°. The C2-C3 bond is a sigma bond formed from the overlap of an sp orbital from C2 and an sp³ orbital from C3.

The presence of the bulky tert-butyl group adjacent to the triple bond provides significant steric hindrance, which influences the molecule's reactivity in addition and substitution reactions.

Below is a diagram illustrating the atomic connectivity and numbering for this compound.

A diagram illustrating the orbital hybridization and the formation of sigma and pi bonds is presented below.

Quantitative Structural Data

Precise experimental determination of bond lengths and angles for gas-phase molecules is typically achieved through microwave spectroscopy or gas electron diffraction. While these data are mentioned as being available for this compound in databases such as the NIST Chemistry Webbook, the primary literature containing the detailed experimental protocols and full results was not accessible. The following table summarizes general and calculated physical properties.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀ | [1] |

| Molecular Weight | 82.14 g/mol | [1] |

| Boiling Point | 37-38 °C | [3] |

| Melting Point | -78 °C | [3] |

| Density | 0.667 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.374 | [3] |

Spectroscopic Data

Spectroscopic techniques are fundamental for the structural elucidation and characterization of this compound.

NMR spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR: The proton NMR spectrum is simple, showing two distinct signals:

-

A singlet for the nine equivalent protons of the tert-butyl group.

-

A singlet for the acetylenic proton.

¹³C NMR: The carbon NMR spectrum shows four signals corresponding to the four unique carbon environments:

-

The terminal acetylenic carbon (C1).

-

The internal acetylenic carbon (C2).

-

The quaternary carbon of the tert-butyl group (C3).

-

The three equivalent methyl carbons of the tert-butyl group (C4).

The following table summarizes the expected chemical shifts.

| Nucleus | Environment | Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | -C(CH₃)₃ | ~1.2 | Singlet |

| ¹H | ≡C-H | ~1.9 | Singlet |

| ¹³C | -C(CH₃)₃ | ~31 | Quartet |

| ¹³C | -C(CH₃)₃ | ~28 | Singlet |

| ¹³C | ≡C-H | ~68 | Doublet |

| ¹³C | -C≡ | ~88 | Singlet |

The IR spectrum of this compound displays characteristic absorption bands for its functional groups.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| ≡C-H stretch | ~3310 | Strong, sharp |

| C-H (sp³) stretch | 2870-2970 | Strong |

| C≡C stretch | ~2105 | Weak |

| C-H (sp³) bend | 1365, 1450-1475 | Medium |

| ≡C-H bend | ~630 | Strong, broad |

Experimental Protocols

-

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: The NMR spectrometer (e.g., a 400 MHz Bruker AVANCE) is tuned and shimmed for the specific probe and solvent.

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and the acquisition of 8-16 scans for good signal-to-noise.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the carbon spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: The raw free induction decay (FID) data is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or TMS.

-

Instrument Preparation: The Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer (e.g., a PerkinElmer Spectrum Two) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

Sample Application: A small drop of liquid this compound is placed directly onto the ATR crystal, ensuring complete coverage.

-

Spectrum Acquisition: The sample spectrum is acquired, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. The spectrum is then analyzed for the characteristic absorption bands.

The diagram below outlines a general experimental workflow for the characterization of a synthesized organic compound like this compound.

Conclusion

This compound possesses a distinct molecular architecture governed by the linear geometry of its sp-hybridized alkyne unit and the tetrahedral arrangement of its sp³-hybridized tert-butyl group. This structure gives rise to characteristic spectroscopic signatures in NMR and IR analyses, which are crucial for its identification and characterization. While precise, experimentally determined bond lengths and angles from primary literature are not detailed herein, the fundamental principles of its bonding provide a robust framework for understanding its chemical behavior. The protocols and data presented in this guide serve as a valuable resource for researchers utilizing this important synthetic building block.

References

Spectroscopic Analysis of 3,3-Dimethyl-1-Butyne: A Technical Guide

Introduction: 3,3-Dimethyl-1-butyne, also known as tert-butylacetylene, is a terminal alkyne with the chemical formula C₆H₁₀. Its rigid, linear alkyne functional group and bulky tert-butyl group give it distinct spectroscopic features. This guide provides an in-depth look at the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, intended for researchers and professionals in chemical and pharmaceutical sciences.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below. These values are compiled from the Spectral Database for Organic Compounds (SDBS).

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.93 | Singlet | 1H | Acetylenic Proton (≡C-H) |

| 1.21 | Singlet | 9H | tert-Butyl Protons (-C(CH₃)₃) |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 88.0 | Quaternary (sp) | Internal Alkyne Carbon (-C≡) |

| 68.1 | Methine (sp) | Terminal Alkyne Carbon (≡C-H) |

| 31.2 | Methyl (sp³) | tert-Butyl Methyl Carbons (-C(CH₃)₃) |

| 27.9 | Quaternary (sp³) | tert-Butyl Quaternary Carbon (-C(CH₃)₃) |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3317 | C-H Stretch | Terminal Alkyne (sp C-H) |

| 2971 | C-H Stretch | Alkane (sp³ C-H) |

| 2105 | C≡C Stretch | Alkyne |

| 1478 | C-H Bend | Alkane (-CH₃) |

| 1364 | C-H Bend | Alkane (tert-butyl) |

| 1259 | C-C Stretch | Alkane |

| 631 | C-H Bend | Terminal Alkyne (≡C-H) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 82 | 15.6 | [M]⁺ (Molecular Ion) |

| 67 | 100.0 | [M-CH₃]⁺ (Base Peak) |

| 51 | 12.5 | [C₄H₃]⁺ |

| 41 | 48.2 | [C₃H₅]⁺ |

| 39 | 24.1 | [C₃H₃]⁺ |

| 27 | 13.4 | [C₂H₃]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical environment of the protons and carbons in the molecule.

Instrumentation:

-

Spectrometer: JEOL EX-90 FT NMR Spectrometer

-

Frequency: 90 MHz for ¹H NMR, 22.49 MHz for ¹³C NMR

-

Solvent: Chloroform-d (CDCl₃)

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

Sample Preparation:

-

A sample of approximately 5-20 mg of this compound is carefully weighed and dissolved in approximately 0.6-0.7 mL of Chloroform-d in a clean, dry vial.

-

The solution is then transferred into a 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is around 4-5 cm.

-

The NMR tube is capped and wiped clean before being placed in the spectrometer's sample holder.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are typically sufficient due to the high sensitivity of proton NMR.

¹³C NMR Acquisition:

-

Pulse Program: Standard single-pulse with proton broadband decoupling.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128-1024) is required to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Instrumentation:

-

Spectrometer: JASCO Corporation FT/IR-410

-

Technique: Neat Liquid Film (Capillary Film)

Sample Preparation:

-

Ensure the sodium chloride (NaCl) or potassium bromide (KBr) salt plates are clean and dry.

-

Place one to two drops of neat (undiluted) this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.

Data Acquisition:

-

A background spectrum of the empty spectrometer is recorded to account for atmospheric CO₂ and H₂O.

-

The prepared salt plate assembly is placed in the sample holder of the FT-IR spectrometer.

-

The sample spectrum is acquired, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule upon ionization.

Instrumentation:

-

Spectrometer: Hitachi M-80B Mass Spectrometer

-

Ionization Method: Electron Ionization (EI)

-

Ionization Energy: 70 eV

Sample Introduction and Ionization:

-

A small amount of the liquid sample is introduced into the instrument, often via a direct insertion probe or gas chromatography (GC) inlet, where it is vaporized under high vacuum.

-

The gaseous molecules are bombarded with a high-energy electron beam (70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

-

The excess energy from the ionization process causes the molecular ion to fragment into smaller, characteristic charged ions.

Data Acquisition:

-

The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a pure organic compound like this compound.

A Comprehensive Technical Guide to 3,3-Dimethyl-1-Butyne (CAS 917-92-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethyl-1-butyne, also known as tert-butylacetylene, is a terminal alkyne with the Chemical Abstracts Service (CAS) number 917-92-0.[1] Its unique structural features, particularly the bulky tert-butyl group adjacent to the acetylene (B1199291) unit, make it a valuable reagent and building block in organic synthesis. This guide provides an in-depth overview of its chemical and physical properties, spectroscopic data, synthesis, key reactions, and applications, with a particular focus on its relevance in pharmaceutical development.

Chemical and Physical Properties

This compound is a colorless, highly flammable liquid with a distinctive, pungent odor.[2][3] It is sparingly soluble in water but miscible with many common organic solvents such as chloroform, benzene, and toluene.[1][3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 917-92-0 | [1][2] |

| Molecular Formula | C₆H₁₀ | [1][2] |

| Molecular Weight | 82.14 g/mol | [5][6][7] |

| Boiling Point | 37-38 °C | [1][8] |

| Melting Point | -78 °C | [1][8] |

| Density | 0.667 g/mL at 25 °C | [8] |

| Refractive Index (n20/D) | 1.374 | [8] |

| Vapor Pressure | 398 mmHg at 20 °C | [7][9] |

| Flash Point | -29.5 °C | |

| Solubility | Immiscible with water; Miscible with chloroform, benzene, toluene. | [1][4] |

Spectroscopic Data

The structural identification of this compound is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features | Reference |

| ¹H NMR | Data available, typically showing a singlet for the tert-butyl protons and a singlet for the acetylenic proton. | [10] |

| ¹³C NMR | Data available, showing characteristic peaks for the quaternary carbon, the methyl carbons, and the two sp-hybridized carbons of the alkyne. | [11] |

| Infrared (IR) Spectroscopy | Data available, with characteristic absorptions for the ≡C-H stretch and the C≡C stretch. | [10][12] |

| Mass Spectrometry (MS) | Data available, showing the molecular ion peak and characteristic fragmentation patterns. | [10][13] |

Synthesis and Reactions

Synthesis

A common laboratory and industrial scale synthesis of this compound involves the dehydrohalogenation of a suitable precursor, such as 3,3-dimethyl-1-bromobutane, using a strong base like potassium tert-butoxide.[1]

Key Reactions

This compound participates in a variety of reactions typical of terminal alkynes, making it a versatile intermediate.[2]

-

Deprotonation: In the presence of a strong base, such as n-butyllithium, the terminal alkyne is deprotonated to form a lithium acetylide. This nucleophile can then react with various electrophiles.[3]

-

Sonogashira Coupling: It undergoes palladium- and copper-catalyzed cross-coupling reactions with aryl or vinyl halides to form substituted alkynes.[3] This is a powerful method for creating carbon-carbon bonds.

-

Hydroboration-Oxidation: This reaction sequence can be used to introduce functional groups to the alkyne.[1]

-

Addition Reactions: The triple bond can undergo various addition reactions, such as hydrogenation.[2]

Applications in Drug Development and Materials Science

This compound is a crucial intermediate in the pharmaceutical industry.[1]

-

Synthesis of Terbinafine: It is notably used in the synthesis of terbinafine, a widely used antifungal medication.[1][2][4][14] The unique structure of this compound is a key building block for constructing the final drug molecule.[1]

-

Medicinal Chemistry: Its rigid structure and the ability to introduce the tert-butyl group are valuable in designing new drug candidates. The tert-butyl group can enhance metabolic stability and modulate the pharmacological properties of a molecule.[1]

-

Materials Science: Beyond pharmaceuticals, it is used in the synthesis of organometallic complexes, such as (this compound)dicobalt hexacarbonyl.[1] These complexes are important in processes like chemical vapor deposition (CVD) for creating thin films used in microelectronics.[1]

Experimental Protocols

Example Protocol: Sonogashira Coupling Reaction

The following is a representative experimental protocol for a Sonogashira coupling reaction involving this compound.[3]

Objective: To synthesize an aryl-substituted alkyne from an aryl bromide and this compound.

Materials:

-

Aryl bromide (1.0 equiv)

-

This compound (1.2 equiv)

-

PdCl₂(PPh₃)₂ (0.05 equiv)

-

Copper(I) iodide (CuI) (0.10 equiv)

-

Triethylamine (B128534) (solvent and base)

-

Ethyl acetate (B1210297) (for workup)

-

Saturated aqueous ammonium (B1175870) chloride (for workup)

-

Brine (for workup)

-

Anhydrous sodium sulfate (B86663) (for drying)

-

Silica (B1680970) gel (for chromatography)

-

Cyclohexane (B81311)/ethyl acetate mixture (eluent)

Procedure:

-

To a reaction vessel containing the aryl bromide (1.00 mmol), add PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol) and CuI (19 mg, 0.10 mmol).

-

Add triethylamine (3.3 mL).

-

Slowly add this compound (1.20 mmol) to the reaction mixture.

-

Stir the mixture at 50 °C overnight.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of NH₄Cl until the aqueous phase is neutral.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of cyclohexane and ethyl acetate as the eluent to obtain the desired aryl-substituted alkyne.[3]

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 3: GHS Hazard Information for this compound

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| GHS02 | Danger | H225: Highly flammable liquid and vapor. H412: Harmful to aquatic life with long lasting effects. | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment. P241: Use explosion-proof electrical/ventilating/lighting equipment. P242: Use only non-sparking tools. P273: Avoid release to the environment. |

It may cause skin, eye, and respiratory irritation.[8][16] Ingestion can be harmful and may cause lung damage if aspirated.[7][8][9] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.

Visualizations

Caption: Workflow for a Sonogashira coupling reaction.

Caption: Key reactions of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 917-92-0: this compound | CymitQuimica [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 1-Butyne, 3,3-dimethyl- (CAS 917-92-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound | 917-92-0 | FD172961 | Biosynth [biosynth.com]

- 7. This compound | C6H10 | CID 13512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 917-92-0 [chemicalbook.com]

- 9. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 10. This compound(917-92-0) IR Spectrum [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

- 14. This compound, 98% | CymitQuimica [cymitquimica.com]

- 15. fishersci.com [fishersci.com]

- 16. This compound(917-92-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

A Technical Guide to the Solubility of 3,3-Dimethyl-1-Butyne in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,3-Dimethyl-1-Butyne (tert-butylacetylene), a key intermediate in pharmaceutical synthesis and organic chemistry. This document compiles available solubility data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Concepts in Solubility

The solubility of a substance is its ability to dissolve in a solvent to form a homogeneous solution. For organic compounds like this compound, the principle of "like dissolves like" is a primary determinant of solubility. As a non-polar hydrocarbon, it is expected to be readily soluble in non-polar organic solvents and poorly soluble in polar solvents such as water.[1][2] The presence of the carbon-carbon triple bond in alkynes results in a slightly higher boiling point compared to their alkane and alkene counterparts, which can influence their interactions with solvents.[2][3]

Quantitative Solubility Data

While this compound is widely reported to be miscible with a variety of organic solvents, specific quantitative solubility data is not extensively available in published literature. The term "miscible" indicates that the two substances form a homogeneous solution in all proportions.[4][5][6][7][8][9][10] The compound is consistently reported as being immiscible with water.[4][5][6][7][8][9][10]

The following table summarizes the qualitative solubility of this compound in various organic solvents based on available data.

| Solvent | Chemical Formula | Polarity | Solubility | Citation(s) |

| Benzene | C₆H₆ | Non-polar | Miscible | [1][4][5][6][7][8][9] |

| Chloroform | CHCl₃ | Weakly polar | Miscible | [4][5][6][7][8][9] |

| Toluene | C₇H₈ | Non-polar | Miscible | [4][5][6][7][8][9] |

| Diethyl Ether | (C₂H₅)₂O | Weakly polar | Soluble | [1][2][11][12] |

| Hexane | C₆H₁₄ | Non-polar | Soluble | [11][12] |

| Carbon Tetrachloride | CCl₄ | Non-polar | Soluble | [1] |

| Water | H₂O | Polar | Immiscible | [1][4][5][6][7][8][9] |

Experimental Protocol for Solubility Determination of a Volatile Liquid

Due to the volatile nature of this compound (boiling point: 37-38°C), standard methods for determining solubility, such as the gravimetric method, must be adapted to prevent evaporative losses. The following protocol outlines a suitable method for determining the solubility of a volatile liquid in an organic solvent.

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Gas-tight syringes

-

Septum-sealed vials of known volume

-

Thermostated shaker or water bath

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

Analytical balance

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations.

-

Use gas-tight syringes to accurately measure and transfer the volatile components into septum-sealed vials to minimize evaporation.

-

-

Calibration Curve:

-

Inject known volumes of the standard solutions into the GC-FID system.

-

Record the peak area for this compound for each standard.

-

Plot a calibration curve of peak area versus concentration.

-

-

Equilibration:

-

In a series of septum-sealed vials, add a known volume of the organic solvent.

-

Add an excess amount of this compound to each vial using a gas-tight syringe. The presence of a second phase (undissolved solute) should be visible.

-

Place the vials in a thermostated shaker or water bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with gentle agitation to ensure the solvent is saturated.

-

-

Sample Analysis:

-

After equilibration, cease agitation and allow the phases to separate.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a gas-tight syringe, ensuring no undissolved solute is collected.

-

Inject this sample into the GC-FID system.

-

Record the peak area for this compound.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the saturated solution from the measured peak area.

-

Express the solubility in the desired units (e.g., g/100 mL, mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of a volatile organic compound.

Caption: Workflow for the experimental determination of solubility.

Logical Relationships in Solubility

The solubility of this compound is governed by the intermolecular forces between the solute and the solvent molecules. The following diagram illustrates the factors influencing the solubility of a non-polar compound like this compound.

Caption: Factors influencing the solubility of this compound.

References

- 1. organicmystery.com [organicmystery.com]

- 2. Physical Properties of Alkynes: Key Concepts & Examples [vedantu.com]

- 3. byjus.com [byjus.com]

- 4. This compound | 917-92-0 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. chembk.com [chembk.com]

- 7. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. Page loading... [guidechem.com]

- 9. chembk.com [chembk.com]

- 10. echemi.com [echemi.com]

- 11. Physical Properties of Alkynes | OpenOChem Learn [learn.openochem.org]

- 12. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to 3,3-Dimethyl-1-Butyne: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dimethyl-1-butyne, also known as neohexyne or tert-butylacetylene, is a valuable terminal alkyne in organic synthesis. Its unique structural features, particularly the bulky tert-butyl group adjacent to the carbon-carbon triple bond, impart distinct reactivity and physical properties. This guide provides a comprehensive overview of its chemical and physical characteristics, detailed experimental protocols for its synthesis and analysis, and its application in synthetic chemistry, with a focus on its role as a key intermediate in the synthesis of the antifungal drug Terbinafine.

Core Properties and Data

This compound is a colorless, highly flammable liquid.[1] Its molecular structure consists of a terminal alkyne functional group with a tert-butyl substituent on the adjacent carbon atom.

| Property | Value | Source |

| Chemical Formula | C₆H₁₀ | [2][3] |

| Molecular Weight | 82.14 g/mol | [2] |

| CAS Number | 917-92-0 | [3] |

| Boiling Point | 37-38 °C | [1] |

| Melting Point | -78 °C | [1] |

| Density | 0.667 g/mL at 25 °C | [1] |

| Synonyms | tert-Butylacetylene, Neohexyne | [3] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the dehydrohalogenation of a suitable precursor, such as 3,3-dimethyl-1,2-dibromobutane or 1-bromo-3,3-dimethyl-1-butene. The following protocol describes a general procedure for its preparation.

Materials:

-

Precursor (e.g., 1,2-dibromo-3,3-dimethylbutane)

-

Strong base (e.g., potassium tert-butoxide or sodium amide)

-

Anhydrous solvent (e.g., dimethyl sulfoxide (B87167) or liquid ammonia)

-

Round-bottom flask

-

Condenser

-

Stirring apparatus

-

Heating mantle or cooling bath

-

Distillation apparatus

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the precursor in the anhydrous solvent.

-

Cool the mixture to an appropriate temperature (e.g., 0 °C or lower, depending on the base and solvent).

-

Slowly add the strong base to the reaction mixture with vigorous stirring. The addition should be controlled to manage any exothermic reaction.

-

After the addition is complete, allow the reaction to stir at room temperature or with gentle heating to ensure complete reaction. Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by carefully adding water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product into a low-boiling organic solvent such as diethyl ether or pentane.

-

Wash the organic layer with water and brine to remove any remaining base and salts.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).

-

Filter off the drying agent and carefully remove the solvent by distillation.

-

Purify the crude this compound by fractional distillation to obtain the pure product.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Instrumentation:

-

NMR Spectrometer (e.g., 300 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

Procedure:

-

Prepare a dilute solution of this compound in the deuterated solvent in an NMR tube.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Analyze the chemical shifts and coupling patterns to confirm the structure. The expected spectrum will show a singlet for the nine equivalent protons of the tert-butyl group and a singlet for the acetylenic proton.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of this compound and to identify any impurities.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer

-

GC column suitable for volatile organic compounds (e.g., a non-polar or medium-polarity column)

-

Helium or another suitable carrier gas

Procedure:

-

Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

Inject a small volume of the sample into the GC.

-

Run a temperature program that allows for the separation of the compound from the solvent and any potential impurities. A typical program might start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature.

-

The mass spectrometer will detect and fragment the molecules as they elute from the GC column.

-

Analyze the resulting chromatogram to assess the purity of the sample. The mass spectrum of the main peak can be compared to a library spectrum to confirm the identity of this compound.

Sonogashira Coupling Reaction

This compound is a common substrate in Sonogashira coupling reactions to form internal alkynes.[4][5][6]

Materials:

-

Aryl or vinyl halide

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine (B128534) or diisopropylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran (B95107) or toluene)

-

Reaction vessel (e.g., Schlenk flask)

-

Stirring apparatus

Procedure:

-

In a reaction vessel under an inert atmosphere, combine the aryl or vinyl halide, palladium catalyst, and copper(I) iodide in the anhydrous solvent.

-

Add the amine base, followed by the this compound.

-

Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC.

-

Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the catalysts.

-

Wash the celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired internal alkyne.

Application in Drug Development: Synthesis of Terbinafine

This compound is a crucial building block in the industrial synthesis of Terbinafine, a widely used antifungal agent. Terbinafine functions by inhibiting the enzyme squalene (B77637) epoxidase, a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. This inhibition leads to a deficiency of ergosterol and an accumulation of squalene within the fungal cell, which disrupts the cell membrane and leads to cell death.

The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by Terbinafine.

Caption: Mechanism of action of Terbinafine in the fungal ergosterol biosynthesis pathway.

Conclusion

This compound is a versatile and important reagent in organic synthesis with significant applications in the pharmaceutical industry. Its distinct properties and reactivity make it a valuable tool for the construction of complex molecules. The experimental protocols provided in this guide offer a practical resource for researchers and professionals working with this compound. A thorough understanding of its handling, synthesis, and reactivity is essential for its effective and safe utilization in a laboratory setting.

References

- 1. 3,3-Dimethyl-1-butene(558-37-2) 1H NMR [m.chemicalbook.com]

- 2. This compound | 917-92-0 | FD172961 | Biosynth [biosynth.com]

- 3. CAS 917-92-0: this compound | CymitQuimica [cymitquimica.com]

- 4. guidechem.com [guidechem.com]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Safe Handling of 3,3-Dimethyl-1-Butyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3,3-Dimethyl-1-Butyne (CAS No. 917-92-0), also known as tert-Butylacetylene. The following sections detail the physical and chemical properties, potential hazards, and essential precautions for the safe use of this compound in a laboratory and drug development setting.

Chemical and Physical Properties

This compound is a colorless, highly flammable liquid.[1][2] It is crucial to understand its physical properties to ensure safe handling and storage.

| Property | Value | Reference |

| Molecular Formula | C6H10 | [3] |

| Molecular Weight | 82.14 g/mol | [1][4] |

| Boiling Point | 37-38 °C (98.6-100.4 °F) at 760 mmHg | [3][5] |

| Melting Point | -78 °C (-108.4 °F) | [3][5] |

| Flash Point | < -30 °F (< -34 °C) | [3] |

| Density | 0.667 g/mL at 25 °C | [6] |

| Vapor Pressure | 398.0 mmHg | [1] |

| Water Solubility | Immiscible | [2][3] |

| Solubility in Organic Solvents | Miscible with chloroform, benzene, and toluene | [2][3] |

| Refractive Index | n20/D 1.374 | [6] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical.[5] The primary hazards are its extreme flammability and potential for causing irritation.[1]

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 1 / 2 | H224: Extremely flammable liquid and vapor / H225: Highly flammable liquid and vapor |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Not Classified | May cause eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Not Classified | May cause respiratory tract irritation |

| Aspiration Hazard | Not Classified | Harmful by ingestion (may cause lung damage by aspiration) |

Signal Word: Danger[5]

Hazard Statements:

-

Extremely flammable liquid and vapor.[1]

-

Highly flammable liquid and vapor.[5]

-

Causes skin irritation.[1]

-

Harmful to aquatic life with long lasting effects.[5]

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when working with this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][8]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[5][9]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][9]

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this chemical to determine the appropriate PPE.

| Protection Type | Specification |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH or European Standard EN 149 approved respirator. Follow OSHA respirator regulations found in 29CFR 1910.134 or European Standard EN 149. |

Handling Procedures

-

Keep away from heat, sparks, open flames, and hot surfaces. - No smoking.[5]

-

Ground and bond containers when transferring material to prevent static electricity discharge.[7][8]

-

Use only non-sparking tools.[5]

-

Avoid inhalation of vapor or mist.[7]

-

Wash hands thoroughly after handling.[7]

-

Empty containers retain product residue and can be dangerous. Do not pressurize, cut, weld, braze, solder, drill, grind, or expose empty containers to heat, sparks, or open flames.[7]

Storage Procedures

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][8]

-

Store in a flammables-area, and consider refrigeration for long-term stability.[2][7]

-

Keep away from sources of ignition and incompatible materials such as oxidizing agents.[5][7]

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the logical flow of procedures for safe handling and in the event of an emergency.

Caption: Standard workflow for handling this compound.

Caption: Emergency protocol for a spill of this compound.

First Aid Measures

Immediate medical attention is required in case of exposure.[7]

| Exposure Route | First Aid Procedure |

| Inhalation | Remove victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[7] |

| Skin Contact | Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[7] |

| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[7] |

| Ingestion | Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[7] |

Fire Fighting Measures

-

Extinguishing Media: Use water spray to cool fire-exposed containers. Water may be ineffective. In case of fire, use water fog, dry chemical, carbon dioxide, or regular foam. Do NOT use straight streams of water.[7]

-

Specific Hazards: HIGHLY FLAMMABLE: Will be easily ignited by heat, sparks or flames. Vapors may form explosive mixtures with air and may travel to a source of ignition and flash back.[7][8] Containers may explode in the heat of a fire.[7]

-

Protective Equipment: Wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[7]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Keep people away from and upwind of spill/leak. Avoid contact with skin, eyes, and clothing. Use personal protective equipment. Remove all sources of ignition. Take precautionary measures against static discharges.[8]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[8]

-

Methods for Containment and Cleaning Up: Absorb spill with inert material (e.g., dry sand or earth), then place into a chemical waste container. Use a spark-proof tool. A vapor suppressing foam may be used to reduce vapors.[7]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[7] It may cause respiratory tract, skin, and eye irritation.[7] Ingestion may cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[7] Vapors may cause dizziness or suffocation.[7]

Disposal Considerations

Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[5] Empty containers may retain product residue and should be treated as hazardous waste.[7]

Disclaimer: This document is intended as a guide and is not exhaustive. Always refer to the most current Safety Data Sheet (SDS) for this compound before use and consult with a qualified safety professional.

References

- 1. This compound | C6H10 | CID 13512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | 917-92-0 [chemicalbook.com]

- 7. This compound(917-92-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to Thermo Scientific Chemicals 3,3-Dimethyl-1-Butyne

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the specifications, applications, and handling of 3,3-Dimethyl-1-Butyne, a key building block in organic synthesis, available from Thermo Scientific Chemicals.

Core Specifications

This compound, also known as tert-Butylacetylene, is a terminal alkyne widely utilized in pharmaceutical and materials science research.[1] Its properties make it a valuable reagent for introducing the sterically demanding tert-butyl group in various molecular architectures.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, compiled from various sources.

| Property | Value |

| CAS Number | 917-92-0 |

| Molecular Formula | C₆H₁₀ |

| Molecular Weight | 82.14 g/mol [2][3] |

| Appearance | Clear, colorless liquid[1][4] |

| Purity (Typical) | ≥97.5% (GC)[4][5] |

| Boiling Point | 37-38 °C[1][6][7] |

| Melting Point | -78 °C[1][6][7] |

| Density | 0.667 g/mL at 25 °C[6][7] |

| Refractive Index (n20/D) | 1.3730 - 1.3750[4][7] |

| Solubility | Miscible with chloroform, benzene, and toluene. Immiscible with water.[1][6][8] |

| Storage Temperature | 2-8 °C[1][7] |

Safety and Handling

This compound is a highly flammable liquid and vapor and requires careful handling in a well-ventilated area, away from ignition sources.[1][7] It may cause skin, eye, and respiratory irritation.[6] Always consult the Safety Data Sheet (SDS) provided by Thermo Scientific Chemicals for complete safety information.

Key Applications and Experimental Protocols

The primary application of this compound in the pharmaceutical industry is as a crucial intermediate in the synthesis of the antifungal drug Terbinafine (B446).[1][8] It is also used in the preparation of other organic compounds, such as 2,2,7,7-tetramethyl-octa-3,5-diyne and in hydroboration reactions.[6][8]

Synthesis of Terbinafine Intermediate

The synthesis of a key precursor for Terbinafine involves the reaction of this compound with acrolein or a related electrophile. The following is a representative, multi-step protocol synthesized from patent literature.

Disclaimer: This protocol is for informational purposes only and should be adapted and optimized by qualified personnel in a laboratory setting.

Objective: To synthesize 6,6-dimethyl-1-hepten-4-yn-3-ol, a precursor to Terbinafine.

Materials:

-

This compound (Thermo Scientific Chemicals)

-

n-Butyl lithium in hexane (B92381)

-

Acrolein

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (for quenching)

-

Organic solvent for extraction (e.g., diethyl ether)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Lithiation of this compound:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an equimolar amount of n-butyl lithium in hexane to the stirred solution.

-

Allow the reaction to stir for 30-60 minutes at 0 °C to ensure complete formation of the lithium acetylide.

-

-

Reaction with Acrolein:

-

In a separate flask, prepare a solution of acrolein in anhydrous THF.

-

Cool the lithium acetylide solution to -78 °C (dry ice/acetone bath).

-

Slowly add the acrolein solution to the lithium acetylide suspension.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.

-

-

Work-up and Purification:

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, 6,6-dimethyl-1-hepten-4-yn-3-ol, can be purified by vacuum distillation.

-

Generalized Hydroboration-Oxidation Protocol

This compound can undergo hydroboration-oxidation to yield an aldehyde. The following is a generalized protocol.

Objective: To synthesize 3,3-dimethylbutanal via hydroboration-oxidation of this compound.

Materials:

-

This compound (Thermo Scientific Chemicals)

-

A sterically hindered borane (B79455) reagent (e.g., disiamylborane (B86530) or 9-BBN) to prevent double addition.

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (B78521) solution (e.g., 3M)

-

Hydrogen peroxide (30% solution)

Procedure:

-

Hydroboration:

-

In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous THF.

-

Cool the solution to 0 °C.

-

Slowly add a solution of the borane reagent in THF.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

-

Oxidation:

-

Cool the reaction mixture back to 0 °C.

-

Carefully and sequentially add the sodium hydroxide solution followed by the slow, dropwise addition of hydrogen peroxide. Caution: This reaction is exothermic.

-

Stir the mixture at room temperature for a few hours.

-

-

Work-up and Purification:

-

Extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer and remove the solvent under reduced pressure.

-

The resulting aldehyde can be purified by distillation.

-

Visualizing Workflows and Pathways

Synthesis of Terbinafine Precursor

The following diagram illustrates the key steps in the synthesis of the Terbinafine precursor from this compound.

Caption: Synthetic pathway for a Terbinafine precursor.

General Experimental Workflow

This diagram outlines a general workflow for handling and using a flammable liquid reagent like this compound in a research setting.

Caption: General workflow for handling this compound.

References

- 1. d-nb.info [d-nb.info]

- 2. CN1362400A - Synthesis of terbinafine hydrochloride - Google Patents [patents.google.com]

- 3. This compound | 917-92-0 | FD172961 | Biosynth [biosynth.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. WO2007044273A1 - Process for preparing terbinafine - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

Application Notes and Protocols: The Versatile Role of 3,3-Dimethyl-1-Butyne in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethyl-1-butyne, also known as tert-butylacetylene, is a sterically hindered terminal alkyne that serves as a valuable building block in a multitude of organic transformations.[1][2] Its unique structural feature, a bulky tert-butyl group adjacent to the carbon-carbon triple bond, imparts distinct reactivity and selectivity in various reactions. These characteristics make it an important intermediate in the synthesis of pharmaceuticals, functional materials, and complex organic molecules.[1][3] This document provides detailed application notes and experimental protocols for key synthetic methodologies utilizing this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀ | [1] |

| Molecular Weight | 82.14 g/mol | [4] |

| Boiling Point | 37-38 °C | [1][4] |

| Melting Point | -78 °C | [1][4] |

| Density | 0.667 g/mL at 25 °C | [4] |

| CAS Number | 917-92-0 | [1] |

| Solubility | Soluble in organic solvents like chloroform, benzene, and toluene; immiscible with water. | [1][5] |

Key Applications and Synthetic Protocols

Sonogashira Coupling: Formation of Aryl-Alkynyl Bonds

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][6][7] this compound readily participates in this reaction to furnish substituted arylalkynes, which are important structural motifs in medicinal chemistry and materials science.[2]

Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Bromide [2]

Materials:

-

Aryl bromide (1.0 equiv)

-

This compound (1.2 equiv)

-

PdCl₂(PPh₃)₂ (0.05 equiv)

-

Copper(I) iodide (CuI) (0.10 equiv)

-

Triethylamine (B128534) (TEA)

-

Ethyl acetate (B1210297)

-

Saturated aqueous NH₄Cl solution

-

Brine

-

Anhydrous Na₂SO₄

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a reaction flask containing the aryl bromide (1.00 mmol) and a magnetic stir bar, add PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol) and CuI (19 mg, 0.10 mmol).

-

Add triethylamine (3.3 mL).

-

To this mixture, add this compound (1.20 mmol) dropwise.

-

Stir the resulting mixture at 50°C overnight.

-

After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with saturated aqueous NH₄Cl solution until the aqueous phase is neutral.

-

Wash the organic phase with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., cyclohexane/ethyl acetate) to afford the desired aryl-tert-butyl-substituted internal alkyne.[2]

Quantitative Data for Sonogashira Coupling:

| Aryl Halide | Catalyst Loading (mol%) | Solvent | Base | Temperature (°C) | Yield (%) |

| Bromoaldehyde derivative | PdCl₂(PPh₃)₂ (5), CuI (10) | Triethylamine | Triethylamine | 50 | Not specified |

Note: Yields are highly dependent on the specific aryl halide used.

Workflow for Sonogashira Coupling

Caption: Experimental workflow for the Sonogashira coupling reaction.

Deprotonation and Nucleophilic Addition

The terminal proton of this compound is acidic and can be readily removed by a strong base, such as n-butyllithium, to generate a lithium acetylide.[2] This powerful nucleophile can then react with various electrophiles, including aldehydes and ketones, to form propargyl alcohols.[2] This two-step sequence is a fundamental C-C bond-forming strategy.

Experimental Protocol: Deprotonation and Reaction with an Aldehyde

Materials:

-

This compound (1.0 equiv)

-

n-Butyllithium (1.0 equiv, solution in hexanes)

-

Aldehyde (1.0 equiv)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous NH₄Cl solution

-

Diethyl ether

-

Anhydrous MgSO₄

Procedure:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF.

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Add this compound (1.0 equiv) to the cold THF.

-

Slowly add n-butyllithium (1.0 equiv) dropwise to the solution. Stir the mixture at -78 °C for 30 minutes.

-

Add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise to the lithium acetylide solution.

-

Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the corresponding propargyl alcohol.

Quantitative Data for Deprotonation and Addition:

| Electrophile | Base | Solvent | Temperature (°C) | Yield (%) |

| Aldehydes/Esters | n-Butyllithium | THF | -78 to RT | Varies |

Note: Yields are highly dependent on the specific electrophile used.

Logical Relationship in Deprotonation-Addition

Caption: Deprotonation followed by nucleophilic addition.

Synthesis of Terbinafine (B446)

This compound is a key starting material in the industrial synthesis of the antifungal drug Terbinafine.[1][3] The synthesis involves the formation of a key intermediate, 6,6-dimethyl-1-hepten-4-yn-3-ol, through the reaction of the lithium acetylide of this compound with acrolein.[2]

Synthetic Pathway to a Terbinafine Precursor

The initial step involves the reaction of the lithium salt of this compound with an electrophile to form an enynol intermediate.

Experimental Protocol: Synthesis of 6,6-dimethylhept-1-en-4-yn-3-ol [8]

Materials:

-

This compound (1.0 equiv)

-

n-Butyllithium (1.0 equiv, 2.5 M in hexanes)

-

Ethyl formate (B1220265) (1.0 equiv)

-

Vinylmagnesium bromide (solution in THF)

-

Anhydrous cyclopentyl methyl ether (CPME)

-

10% Aqueous KH₂PO₄ solution

Procedure:

-

Formation of Lithium Acetylide: To a stirred solution of this compound (10.0 mmol) in dry CPME (6 mL) at 0 °C under a nitrogen atmosphere, add n-butyllithium (4.00 mL, 10.0 mmol). Stir the mixture for 10 minutes.[8]

-

Reaction with Ethyl Formate (in a flow reactor): Mix the solution of the lithium acetylide with a 1 M solution of ethyl formate in CPME at -20 °C using syringe pumps and a Y-junction, with a residence time of 42 seconds.[8]

-

Grignard Addition: The output from the flow reactor is then reacted with vinylmagnesium bromide.

-

Work-up: Quench the reaction mixture with a 10% aqueous KH₂PO₄ solution and extract with CPME.[8]

-

Purification: The crude product can be purified by fractional distillation to yield 6,6-dimethylhept-1-en-4-yn-3-ol.[8]

Quantitative Data for Terbinafine Precursor Synthesis:

| Step | Reagents | Solvent | Temperature (°C) | Yield (%) |

| Deprotonation | n-Butyllithium | CPME | 0 | Quantitative |

| Acylation (Flow) | Ethyl Formate | CPME | -20 | Not isolated |

| Grignard Addition | Vinylmagnesium bromide | CPME | - | 79% (overall)[8] |

Signaling Pathway Analogy for Terbinafine Synthesis Logic

Caption: Simplified synthetic route to Terbinafine.

Hydrosilylation Reactions

Hydrosilylation of this compound provides access to vinylsilanes, which are versatile intermediates in organic synthesis. The regioselectivity of the addition (α- vs. β-addition) can be controlled by the choice of catalyst.

General Reaction Scheme:

(CH₃)₃C-C≡CH + R₃SiH --(Catalyst)--> (CH₃)₃C-C(SiR₃)=CH₂ (α-addition) or (CH₃)₃C-CH=CH(SiR₃) (β-addition)

Quantitative Data for Hydrosilylation:

| Catalyst | Silane | Solvent | Temperature | Regioselectivity |

| [Cp*Ru(MeCN)₃]PF₆ | Various | CH₂Cl₂ | Room Temperature | Predominantly α-addition |

Note: The steric bulk of the tert-butyl group is expected to significantly influence the regioselectivity.

Other Notable Reactions

-

Click Chemistry: As a terminal alkyne, this compound can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,4-disubstituted 1,2,3-triazoles. This reaction is known for its high efficiency and broad functional group tolerance.[9][10]

-

Alkyne Metathesis: This reaction involves the redistribution of alkylidyne units between two alkyne molecules, catalyzed by transition metal complexes.[11][12][13] While terminal alkynes can be challenging substrates, this methodology offers a pathway to novel internal alkynes.

-